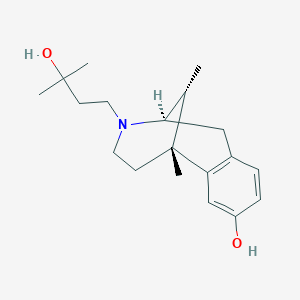
(+/-)-Pentazocine Hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Pentazocine Hydrate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its unique pharmacological profile, acting as both an agonist and antagonist at opioid receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pentazocine Hydrate typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the benzomorphan core to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and reduction.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
化学反应分析
Types of Reactions
(+/-)-Pentazocine Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
(+/-)-Pentazocine Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of opioid analgesics.
Biology: Researchers use it to investigate the interaction of opioids with their receptors and the resulting biological effects.
Medicine: It serves as a reference compound in the development of new analgesics with improved efficacy and safety profiles.
Industry: The compound is used in the pharmaceutical industry for the production of pain management medications.
作用机制
(+/-)-Pentazocine Hydrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. This dual action results in analgesic effects while minimizing the risk of respiratory depression and addiction commonly associated with other opioids.
相似化合物的比较
(+/-)-Pentazocine Hydrate is compared with other opioid analgesics such as morphine, codeine, and oxycodone. Unlike these compounds, this compound has a unique pharmacological profile due to its mixed agonist-antagonist properties. This makes it less likely to cause dependence and respiratory depression, offering a safer alternative for pain management.
List of Similar Compounds
- Morphine
- Codeine
- Oxycodone
- Naloxone (an opioid antagonist often used in combination with other opioids to reduce abuse potential)
属性
分子式 |
C19H29NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(1R,9R,13R)-10-(3-hydroxy-3-methylbutyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H29NO2/c1-13-17-11-14-5-6-15(21)12-16(14)19(13,4)8-10-20(17)9-7-18(2,3)22/h5-6,12-13,17,21-22H,7-11H2,1-4H3/t13-,17+,19+/m0/s1 |
InChI 键 |
DIIYNIXYUDPJCY-BOFPYLFWSA-N |
手性 SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
规范 SMILES |
CC1C2CC3=C(C1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
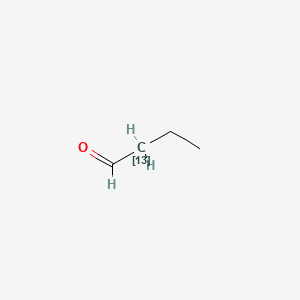
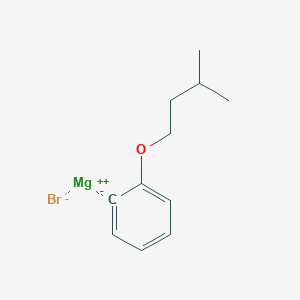
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

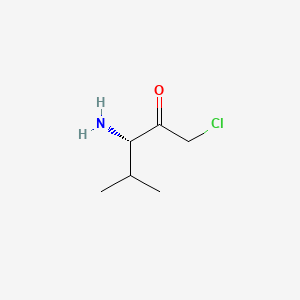
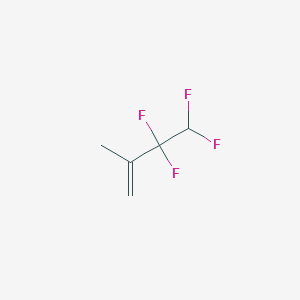
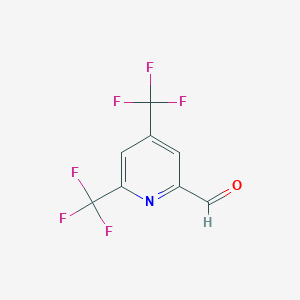
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)

